methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate
Description
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate (CAS: 1004644-17-0) is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 1,5-dimethylpyrazole moiety and at the 4-position with a methyl ester group. Its molecular formula is C₁₆H₁₅N₃O₂, and it is recognized by synonyms such as 4-Quinolinecarboxylic acid, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-, methyl ester . The compound has been marketed as a building block for chemical synthesis, though commercial availability is currently discontinued .
The quinoline scaffold is notable for its pharmacological relevance, particularly in antimicrobial and anticancer research. Structural uniqueness arises from the fully aromatic quinoline system (vs. reduced dihydroquinoline derivatives) and the methyl ester group, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-13(9-17-19(10)2)15-8-12(16(20)21-3)11-6-4-5-7-14(11)18-15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOYCFGJRILBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179060 | |
| Record name | Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-17-0 | |
| Record name | Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common synthetic route involves the reaction of 2-chloroquinoline-4-carboxylic acid with 1,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Scientific Research Applications
Structural Overview
Chemical Formula: C15H15N3O2
Molecular Weight: 267.28 g/mol
IUPAC Name: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate
CAS Number: 1305534-49-9
Medicinal Chemistry Applications
This compound exhibits significant potential in medicinal chemistry:
Antimicrobial Properties
Research indicates that compounds containing quinoline and pyrazole moieties often display antimicrobial activity. This compound's structure suggests it may inhibit bacterial growth or act against fungal infections, similar to other derivatives in its class .
Anticancer Activity
Studies have shown that quinoline derivatives can possess anticancer properties. The incorporation of the pyrazole ring may enhance this activity by interacting with specific biological targets involved in cancer progression. Preliminary data suggest that this compound could be evaluated for its efficacy against various cancer cell lines .
Therapeutic Agent Development
The compound is being investigated for its potential as a therapeutic agent in treating diseases such as malaria and other infectious diseases, leveraging the known efficacy of quinoline derivatives like chloroquine .
Materials Science Applications
The unique electronic properties of this compound make it a candidate for materials science applications:
Organic Light Emitting Diodes (OLEDs)
Due to its conjugated structure, this compound may exhibit photoluminescent properties suitable for use in OLEDs. Research into similar compounds has shown promise in enhancing light emission efficiency .
Sensors and Dyes
The structural features of the compound allow for potential applications in sensor technology and as dyes in various industrial processes. Its ability to interact with light could be harnessed for developing sensitive detection methods .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on related pyrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound is hypothesized to exhibit similar effects based on structural similarities.
Case Study 2: Synthesis and Characterization
Research into the synthesis of this compound has focused on optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to characterize the compound effectively .
Mechanism of Action
The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with DNA and proteins, while the pyrazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key analogs include derivatives of 2-methyl-1,4-dihydroquinoline-4-ones bound to pyrazole systems, such as 2-methyl-3-[(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-1,4-dihydroquinolin-4-one (Table 1). These compounds differ in three critical aspects:
Core Structure: The target compound retains a fully aromatic quinoline ring, whereas analogs often feature a dihydroquinoline-4-one core (partially reduced quinoline with a ketone group at C4) .
Pyrazole Substituents: The target’s pyrazole is substituted with methyl groups at N1 and C5, while analogs may incorporate oxo or amino groups (e.g., 5-oxo-4,5-dihydro-1H-pyrazol-4-yl), altering hydrogen-bonding capacity .
Functional Groups : The methyl ester at C4 contrasts with ketone or carboxylic acid groups in analogs, impacting polarity and reactivity .
Table 1. Structural and Pharmacological Comparison
*Tanimoto coefficients calculated against ChemBl_20 database entries using 2D similarity methods .
Novelty and Database Presence
The target compound is absent from major chemical databases (PubChem, ChemBl, Spresi), confirming its novelty .
Pharmacological Implications
- Aromatic Quinoline Core: Enhances π-π stacking interactions in drug-receptor binding compared to dihydroquinoline analogs .
- Methyl Ester Group : May improve cell membrane permeability relative to carboxylic acid derivatives (e.g., CAS 925145-52-4) .
- Dimethylpyrazole: The hydrophobic methyl groups could reduce metabolic degradation compared to oxo- or amino-substituted pyrazoles .
Biological Activity
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a heterocyclic compound that has garnered significant attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data.
Chemical Structure and Properties
Chemical Formula : C15H13N3O2
Molecular Weight : 267.28 g/mol
SMILES : CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
The compound combines features of both quinoline and pyrazole structures, which are known for their diverse biological activities. The presence of the pyrazole ring is particularly notable for its role in various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties . In vitro studies have shown effective inhibition against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.24 | 0.26 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds containing the pyrazole moiety are known to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in tumor growth and proliferation, such as topoisomerase II and EGFR . In vitro assays have shown that this compound can induce apoptosis in cancer cells, leading to reduced cell viability.
Table 2: Anticancer Activity Summary
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 10 |
| Lung Cancer | A549 | 15 |
| Colorectal Cancer | HCT116 | 12 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects . Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
A notable study involving a series of pyrazole derivatives highlighted the structure-activity relationship (SAR) of this compound. The researchers found that modifications to the pyrazole ring significantly affected the compound's biological activity, emphasizing the importance of structural optimization in drug development .
Q & A
Q. Basic
- Catalyst selection : AlCl₃ promotes cyclization but requires anhydrous conditions .
- Temperature control : Excess heat (>380 K) may degrade sensitive intermediates .
- Solvent polarity : High-boiling solvents (e.g., 1,2-dichlorobenzene) facilitate reflux without side reactions .
- Workup : Adjusting pH during hydrolysis (e.g., NaHCO₃) prevents ester saponification .
What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can chiral resolution techniques be applied?
Advanced
Racemization during synthesis is common due to planar quinoline systems. Strategies include:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry during cyclocondensation .
- Enzymatic resolution using lipases or esterases to hydrolyze specific enantiomers .
- Chiral stationary phases (CSPs) in HPLC for preparative separation, validated by circular dichroism (CD) spectroscopy .
How do substituent variations on the pyrazole ring influence the physicochemical properties of quinoline-4-carboxylate derivatives?
Q. Basic
- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase metabolic stability but reduce solubility .
- Methoxy groups : Enhance π-π stacking with aromatic residues in enzyme active sites .
- Bulkier substituents (e.g., cyclopentyl) : Improve lipophilicity but may sterically hinder binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
